molecular formula C18H20N4O3 B11000085 N-(3,5-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-(3,5-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B11000085
M. Wt: 340.4 g/mol
InChI Key: YYDFYBIICICKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The final step involves coupling the intermediate with 3,5-dimethoxyaniline.
  • Common reagents: coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Conditions: room temperature, in a solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:

  • Use of continuous flow reactors for better control over reaction conditions.
  • Optimization of solvent and reagent use to minimize waste and improve yield.
  • Implementation of purification techniques like crystallization or chromatography to ensure high purity of the final product.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multiple steps:

  • Formation of the Triazolopyridine Core:

    • Starting with a pyridine derivative, a triazole ring is introduced through a cyclization reaction.
    • Common reagents: hydrazine, acetic acid.
    • Conditions: reflux in an appropriate solvent like ethanol.
  • Attachment of the Butanamide Side Chain:

    • The triazolopyridine core is then reacted with a butanoyl chloride derivative.
    • Common reagents: butanoyl chloride, base (e.g., triethylamine).
    • Conditions: room temperature, inert atmosphere.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the methoxy groups.
    • Common reagents: potassium permanganate, chromium trioxide.
    • Major products: corresponding aldehydes or carboxylic acids.
  • Reduction:

    • Reduction can occur at the amide bond or the triazole ring.
    • Common reagents: lithium aluminum hydride, hydrogen gas with a palladium catalyst.
    • Major products: amines or reduced triazole derivatives.
  • Substitution:

    • Electrophilic substitution reactions can occur on the aromatic ring.
    • Common reagents: halogens, nitrating agents.
    • Major products: halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive molecule.
  • Studied for interactions with various enzymes and receptors.

Medicine:

  • Potential applications in the development of drugs targeting neurological disorders.
  • Explored for anti-inflammatory and anticancer properties.

Industry:

  • Used in the development of specialty chemicals.
  • Potential applications in the production of advanced materials.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors in the nervous system, potentially modulating neurotransmitter release.

    Pathways: Interference with signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

    N-(3,5-dimethoxyphenyl)-4-(pyridin-3-yl)butanamide: Lacks the triazole ring, potentially altering its biological activity.

    N-(3,5-dimethoxyphenyl)-4-([1,2,3]triazolo[4,3-a]pyridin-3-yl)butanamide: Different triazole isomer, which may affect its reactivity and interactions.

Uniqueness:

  • The presence of the triazolopyridine core in N-(3,5-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide provides unique electronic and steric properties.
  • This compound’s specific structure allows for distinct interactions with biological targets, potentially leading to unique pharmacological profiles.

Properties

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C18H20N4O3/c1-24-14-10-13(11-15(12-14)25-2)19-18(23)8-5-7-17-21-20-16-6-3-4-9-22(16)17/h3-4,6,9-12H,5,7-8H2,1-2H3,(H,19,23)

InChI Key

YYDFYBIICICKKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.